Firazorexton is classified as a synthetic organic compound. Its IUPAC name is N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide. The compound's CAS Registry Number is 2274802-95-6, and it has been cataloged in various chemical databases including PubChem and ChemSpider .
The synthesis of (2R,3R)-Firazorexton involves multiple steps that utilize specific reagents and conditions. The process generally includes:
The synthesis pathway ensures high purity and yield of the desired enantiomer, which is essential for its pharmacological activity.
The molecular formula of (2R,3R)-Firazorexton is C22H25F3N2O4S, with a molar mass of 470.51 g/mol . The structure can be represented using various chemical notation systems:
CC(C(=O)N[C@H]1CC[C@H](C1)C(C)(C)O)S(=O)(=O)N(C(C)(C)F)C(C)(C)F
InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m0/s1
.The three-dimensional structure can be visualized using molecular modeling software to understand its spatial configuration.
(2R,3R)-Firazorexton can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action of (2R,3R)-Firazorexton involves its selective binding to the orexin receptor 2 (OX2R). Upon binding, it activates downstream signaling pathways that promote wakefulness and alertness. This mechanism is particularly relevant in addressing the symptoms of narcolepsy by enhancing arousal and reducing excessive daytime sleepiness .
Key physical properties of (2R,3R)-Firazorexton include:
Chemical properties highlight its stability under normal conditions but may vary under extreme pH or temperature conditions. Its reactivity profile indicates potential interactions with various biological molecules due to its functional groups .
(2R,3R)-Firazorexton has been extensively researched for its potential applications in treating narcolepsy and other sleep disorders. Its selective action on orexin receptors makes it a candidate for further clinical trials aimed at understanding its efficacy and safety profile in managing sleep-related conditions . Additionally, ongoing research may explore its use in other neurological disorders where orexin signaling plays a role.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0